1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound characterized by a saturated six-membered ring containing one nitrogen atom. Its molecular formula is with a molecular weight of approximately 187.28 g/mol. This compound features a benzyl group at the 1-position and a methyl group at the 5-position, which contributes to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals .
The synthesis of 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods:
The synthesis process may vary based on the starting materials and conditions used. For instance, using benzylamine and methyl acrylate as starting materials can lead to intermediates that are subsequently cyclized to yield the target compound.
The molecular structure of 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine features a six-membered ring with one nitrogen atom and two substituents: a benzyl group at the first position and a methyl group at the fifth position.
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine primarily involves its interaction with biological targets such as receptors or enzymes. Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
Studies have shown that this compound interacts with dopamine receptors and may influence dopaminergic signaling pathways, making it a candidate for further investigation in neurological disorders .
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine has several applications primarily in research settings:
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine derivatives function as Multi-Target-Directed Ligands (MTDLs), strategically designed to concurrently address multiple pathological pathways in Alzheimer’s disease (AD). These compounds integrate pharmacophores targeting acetylcholinesterase (AChE), metal ion dyshomeostasis, and amyloid-β (Aβ) aggregation—core hallmarks of AD pathogenesis. Their development aligns with the shift from single-target agents toward polypharmacology, essential for managing AD’s multifactorial complexity [1] [3].
The benzylpiperidine fragment within these tetrahydropyridine derivatives enables potent AChE inhibition by binding the catalytic anionic site (CAS) of AChE. Hybridization with metal-chelating moieties (e.g., 8-hydroxyquinoline) yields synergistic effects:
Compound | AChE IC₅₀ (nM) | Metal Chelation | Aβ Aggregation Inhibition (%) |
---|---|---|---|
Lead Hybrid (19a) | 187 | Cu²⁺/Zn²⁺ | 78.2 |
Donepezil Deriv (6) | 22 | None | <10 |
Beyond AChE and metal chelation, these compounds disrupt protein misfolding cascades:
Structural parallels between 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine and the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) underpin its dopaminergic activity. Unlike MPTP—metabolized to neurotoxic MPP⁺—this derivative exhibits neuroprotective modulation of dopamine pathways:
The tetrahydropyridine scaffold confers selective affinity for D2-like receptors (D₂, D₃, D₄):
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity |
---|---|---|
D₂ | 15.3 | Antagonist |
D₃ | 82.7 | Partial Agonist |
D₄ | 243.5 | Weak Antagonist |
In preclinical models:
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine derivatives counteract neuroinflammatory cascades and redox imbalance:
Table 3: Neuroprotective Effects in Preclinical Models
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3